N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea
Overview
Description
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea is a useful research compound. Its molecular formula is C17H12Cl4N4S and its molecular weight is 446.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.950728 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of thiourea derivatives, including those similar to the compound , have been detailed through various methods such as IR, 1H NMR, and 13C NMR spectroscopy. These compounds exhibit distinct structural and molecular properties, demonstrated by studies like those conducted by Yusof et al. (2010), who synthesized a series of N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives, revealing their crystalline structure and significant stretching vibrations in their infrared spectra (Yusof et al., 2010).
Anticancer Activity
Several thiourea derivatives have been investigated for their anticancer activities. For example, Koca et al. (2013) synthesized acyl thiourea derivatives containing a pyrazole moiety and evaluated their toxicity on human cancer cell lines, finding significant anticancer potential (Koca et al., 2013).
Antidiabetic Agents
Research into thiourea derivatives for potential antidiabetic applications has also been conducted. Faidallah et al. (2016) prepared fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives as hypoglycemic agents, showcasing their preliminary biological screening which revealed significant antidiabetic activity (Faidallah et al., 2016).
Anti-Inflammatory and Analgesic Activities
Thiourea derivatives have been explored for their potential anti-inflammatory and analgesic properties as well. Attimarad and Bagavant (1999) synthesized new derivatives showing considerable anti-inflammatory and analgesic activities in preliminary evaluations (Attimarad & Bagavant, 1999).
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives, including their antibacterial and antifungal properties, has been a subject of interest. Nițulescu et al. (2010) synthesized N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives and evaluated them for antibacterial and antifungal activities, identifying several compounds with bioactive properties (Nițulescu et al., 2010).
Catalytic Oxidation Properties
Copper(I) complexes containing monodentate acylthiourea ligands have been studied for their catalytic oxidation properties. Gunasekaran et al. (2017) demonstrated the effectiveness of these complexes as catalysts for the oxidation of alcohols to their corresponding acids and ketones, highlighting the utility of thiourea derivatives in catalytic processes (Gunasekaran et al., 2017).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4N4S/c18-11-2-1-10(13(20)7-11)9-25-6-5-16(24-25)23-17(26)22-15-4-3-12(19)8-14(15)21/h1-8H,9H2,(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTFCIMBFNJYJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=N2)NC(=S)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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